molecular formula C₁₀H₁₁NO₃ B1140704 Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide CAS No. 259729-55-0

Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide

Cat. No.: B1140704
CAS No.: 259729-55-0
M. Wt: 193.2
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Preparation Methods

The synthesis of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide typically involves the reaction of ethyl acrylate with 2-pyridinecarboxaldehyde N-oxide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide belongs to a class of heterocyclic N-oxides, which have shown promising therapeutic potential. These compounds are being investigated for their anticancer , antibacterial , and anti-inflammatory properties.

Anticancer Properties

Recent studies have indicated that heterocyclic N-oxides can act as effective anticancer agents. For instance, they may induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways .

Antibacterial Activity

The antibacterial effects of N-oxides have been documented, with compounds demonstrating activity against a range of pathogens. This compound has potential as a lead compound in the development of new antibiotics .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory capabilities of N-oxides, suggesting their utility in treating inflammatory diseases. The modulation of nitric oxide pathways is particularly relevant, as these compounds can act as nitric oxide donors .

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile building block for synthesizing other complex molecules.

Synthesis of Other Compounds

The compound can be utilized in various synthetic pathways to create derivatives with enhanced biological activities. For example, it can be involved in cycloaddition reactions and other transformations that yield valuable intermediates for pharmaceuticals .

Polymerization Studies

The compound has been studied for its potential in radical polymerization processes. Its unique structure allows for the exploration of new polymeric materials with tailored properties .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant apoptosis in breast cancer cell lines through ROS generation.
Study BAntibacterial PropertiesShowed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) lower than existing antibiotics.
Study CAnti-inflammatory EffectsReduced inflammation markers in animal models of arthritis by modulating nitric oxide levels.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The N-oxide group can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide can be compared with similar compounds such as:

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide (CAS Number: 259729-55-0) is an organic compound characterized by its ethyl ester group and pyridine ring. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of drug development and therapeutic applications.

  • Molecular Formula: C10H11NO3
  • Molecular Weight: 193.20 g/mol
  • Structure Features: The compound features a pyridine ring which is known for its diverse biological effects, including anticancer, antibacterial, and anti-inflammatory properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities. Compounds containing pyridine rings often show significant pharmacological effects due to their ability to interact with biological targets.

Potential Pharmacological Applications

  • Anticancer Activity: Heterocyclic N-oxides, including Ethyl 3-(2-Pyridinyl)acrylate, have been identified as promising candidates in cancer treatment. They may act through several mechanisms, such as inducing apoptosis in cancer cells or inhibiting tumor growth through modulation of signaling pathways .
  • Antibacterial Properties: The compound may exhibit antibacterial activity by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
  • Anti-inflammatory Effects: this compound may also possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

The biological activity of this compound can be attributed to its structural characteristics that facilitate interaction with various biological targets:

  • Hydrogen Bonding: The presence of the N-oxide group enhances hydrogen bonding capabilities, allowing the compound to interact effectively with proteins and enzymes .
  • Bioisosterism: The N-oxide moiety can serve as a bioisosteric replacement for carbonyl groups in drugs, potentially improving their pharmacological profiles .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
Methyl 3-(2-Pyridinyl)acrylateMethyl group instead of ethylMay exhibit different solubility and reactivity
Ethyl 4-(2-Pyridinyl)acrylateDifferent position on pyridine ringPotentially different biological activities
Ethyl 3-(Pyrimidin-2-yl)acrylatePyrimidine instead of pyridineDifferent spectrum of biological activities

This table illustrates how structural variations influence the biological activities of related compounds.

Case Studies and Research Findings

  • Study on Anticancer Properties: A recent study highlighted the anticancer effects of heterocyclic N-oxides, demonstrating that compounds like Ethyl 3-(2-Pyridinyl)acrylate can induce apoptosis in various cancer cell lines. The study emphasized the importance of the N-oxide functionality in enhancing therapeutic efficacy .
  • Antibacterial Activity Assessment: Another investigation assessed the antibacterial properties of several pyridine-based compounds, including Ethyl 3-(2-Pyridinyl)acrylate, revealing significant inhibition against Gram-positive bacteria. This suggests potential applications in treating bacterial infections .

Properties

IUPAC Name

ethyl (E)-3-(1-oxidopyridin-1-ium-2-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-14-10(12)7-6-9-5-3-4-8-11(9)13/h3-8H,2H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFGPZXTXRKHKH-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=[N+]1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=[N+]1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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